Handle region peptide, rat acetate
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Overview
Description
Handle region peptide, rat acetate is a prorenin receptor antagonist. It is known for its ability to suppress the progression of diabetic nephropathy and exhibit anti-inflammatory activities in the eye. The molecular formula of this compound is C56H105N15O14S, and it has a molecular weight of 1244.61 g/mol.
Preparation Methods
Synthetic Routes and Reaction Conditions: Handle region peptide, rat acetate is typically synthesized using solid-phase peptide synthesis (SPPS). This method involves the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The Fmoc (9-fluorenylmethoxycarbonyl) group is commonly used as the N-terminal protecting group .
Industrial Production Methods: In industrial settings, the synthesis of this compound follows similar SPPS protocols but on a larger scale. The process involves automated peptide synthesizers, which allow for precise control over the reaction conditions and efficient production of the peptide .
Chemical Reactions Analysis
Types of Reactions: Handle region peptide, rat acetate undergoes various chemical reactions, including:
Oxidation: This reaction can modify the sulfur-containing amino acids within the peptide.
Reduction: This reaction can reverse the oxidation of sulfur-containing amino acids.
Substitution: This reaction can involve the replacement of specific amino acids within the peptide sequence.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Dithiothreitol (DTT) or other reducing agents.
Substitution: Specific amino acid derivatives and coupling reagents like HBTU (O-Benzotriazole-N,N,N’,N’-tetramethyl-uronium-hexafluoro-phosphate).
Major Products Formed: The major products formed from these reactions include modified peptides with altered amino acid sequences or functional groups .
Scientific Research Applications
Handle region peptide, rat acetate has a wide range of scientific research applications, including:
Chemistry: Used as a model compound for studying peptide synthesis and modification.
Biology: Investigated for its role in cellular signaling pathways and receptor interactions.
Medicine: Explored for its potential therapeutic effects in treating diabetic nephropathy and ocular inflammation
Industry: Utilized in the development of peptide-based drugs and therapeutic agents.
Mechanism of Action
Handle region peptide, rat acetate exerts its effects by antagonizing the prorenin receptor. This interaction inhibits the activation of the renin-angiotensin system, which plays a crucial role in regulating blood pressure and fluid balance. The peptide also modulates the expression of inflammatory mediators, thereby reducing inflammation .
Comparison with Similar Compounds
Angiotensin II receptor antagonists: These compounds also target the renin-angiotensin system but act on different receptors.
ACE inhibitors: These compounds inhibit the angiotensin-converting enzyme, reducing the production of angiotensin II.
Uniqueness: Handle region peptide, rat acetate is unique in its specific antagonism of the prorenin receptor, which distinguishes it from other compounds targeting the renin-angiotensin system .
Properties
Molecular Formula |
C56H105N15O14S |
---|---|
Molecular Weight |
1244.6 g/mol |
IUPAC Name |
acetic acid;(2S)-2-[[(2S)-2-[[(2S)-1-[(2S)-2-[[(2S)-6-amino-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(2S,3S)-2-[[(2S)-2-amino-5-(diaminomethylideneamino)pentanoyl]amino]-3-methylpentanoyl]amino]-4-methylpentanoyl]amino]-4-methylpentanoyl]amino]hexanoyl]amino]hexanoyl]amino]-4-methylsulfanylbutanoyl]pyrrolidine-2-carbonyl]amino]-3-hydroxypropanoyl]amino]-3-methylbutanoic acid |
InChI |
InChI=1S/C54H101N15O12S.C2H4O2/c1-10-33(8)43(68-44(71)34(57)17-15-24-60-54(58)59)51(78)65-39(28-31(4)5)48(75)64-38(27-30(2)3)47(74)62-35(18-11-13-22-55)45(72)61-36(19-12-14-23-56)46(73)63-37(21-26-82-9)52(79)69-25-16-20-41(69)50(77)66-40(29-70)49(76)67-42(32(6)7)53(80)81;1-2(3)4/h30-43,70H,10-29,55-57H2,1-9H3,(H,61,72)(H,62,74)(H,63,73)(H,64,75)(H,65,78)(H,66,77)(H,67,76)(H,68,71)(H,80,81)(H4,58,59,60);1H3,(H,3,4)/t33-,34-,35-,36-,37-,38-,39-,40-,41-,42-,43-;/m0./s1 |
InChI Key |
OJRZKHPEQVFHEZ-DZKMZEGKSA-N |
Isomeric SMILES |
CC[C@H](C)[C@@H](C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CCSC)C(=O)N1CCC[C@H]1C(=O)N[C@@H](CO)C(=O)N[C@@H](C(C)C)C(=O)O)NC(=O)[C@H](CCCN=C(N)N)N.CC(=O)O |
Canonical SMILES |
CCC(C)C(C(=O)NC(CC(C)C)C(=O)NC(CC(C)C)C(=O)NC(CCCCN)C(=O)NC(CCCCN)C(=O)NC(CCSC)C(=O)N1CCCC1C(=O)NC(CO)C(=O)NC(C(C)C)C(=O)O)NC(=O)C(CCCN=C(N)N)N.CC(=O)O |
Origin of Product |
United States |
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